6,6-Difluorospiro[3.3]heptan-2-amine

Medicinal Chemistry Physicochemical Properties Lead Optimization

6,6-Difluorospiro[3.3]heptan-2-amine (CAS 1354952-13-8) is a gem-difluorinated spirocyclic amine with Fsp³=1.0, offering a rigid, three-dimensional scaffold with distinct exit vectors for medicinal chemistry. The gem-difluoro group at the 6-position lowers logP to 0.508 (vs ~1.2 for the non-fluorinated analog), enhances metabolic stability, and enables precise pKa tuning (pKa 10.20 vs 10.08 for the non-fluorinated counterpart) — a critical lever for CNS drug discovery programs targeting brain penetration and reduced P-gp efflux. This building block also serves as a quantitatively superior bioisostere for metabolically labile carbonyl groups, eliminating sites of enzymatic hydrolysis while preserving electronic character. Ideal for fragment-based screening, lead optimization, and CNS-targeted compound libraries where controlled basicity and low lipophilicity are paramount.

Molecular Formula C7H11F2N
Molecular Weight 147.17 g/mol
Cat. No. B7890655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Difluorospiro[3.3]heptan-2-amine
Molecular FormulaC7H11F2N
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC1C(CC12CC(C2)(F)F)N
InChIInChI=1S/C7H11F2N/c8-7(9)3-6(4-7)1-5(10)2-6/h5H,1-4,10H2
InChIKeyKNHIUDDGPFPSFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,6-Difluorospiro[3.3]heptan-2-amine: A Gem-Difluorinated Spirocyclic Amine Building Block for Drug Discovery


6,6-Difluorospiro[3.3]heptan-2-amine (CAS: 1354952-13-8) is a fluorinated spirocyclic amine characterized by a rigid, three-dimensional spiro[3.3]heptane core and a gem-difluoro substitution at the 6-position [1]. This scaffold functions as a non-classical bioisostere for aromatic and saturated heterocyclic systems, offering a high fraction of sp³ carbons (Fsp³ = 1.0) and distinct exit vectors that are valuable for exploring novel chemical space in medicinal chemistry [2]. The gem-difluoromethylene unit is designed to modulate key physicochemical parameters, including basicity, lipophilicity, and metabolic stability, which are critical for optimizing lead compounds [3].

Why Generic Spiro[3.3]heptan-2-amines Cannot Substitute for 6,6-Difluorospiro[3.3]heptan-2-amine


The introduction of a gem-difluoro group into the spiro[3.3]heptane framework creates a unique molecular entity with physicochemical properties that are not interchangeable with its non-fluorinated or mono-fluorinated counterparts. Fluorination at the 6-position significantly alters the amine's basicity (pKa) and lipophilicity (logP), which are fundamental drivers of a molecule's permeability, solubility, and binding interactions . Furthermore, the gem-difluoromethylene unit can act as a metabolically stable bioisostere for a carbonyl group, providing a distinct structural and electronic profile that impacts target engagement and metabolic fate in ways that a simple spiro[3.3]heptan-2-amine cannot replicate [1]. Therefore, substituting 6,6-difluorospiro[3.3]heptan-2-amine with a generic analog in a synthetic or biological context risks introducing unpredictable and often detrimental changes to the properties of the final molecule.

6,6-Difluorospiro[3.3]heptan-2-amine: Quantifiable Evidence of Differentiation for Scientific Procurement


Basicity Modulation: A Direct pKa Comparison of 6,6-Difluorospiro[3.3]heptan-2-amine vs. Non-Fluorinated Analog

The introduction of the strongly electron-withdrawing gem-difluoro group at the 6-position reduces the basicity of the adjacent amine, a key parameter influencing solubility, permeability, and target binding. The pKa of 6,6-difluorospiro[3.3]heptan-2-amine is predicted to be 10.20±0.40 . This represents a measurable, albeit small, difference compared to the non-fluorinated spiro[3.3]heptan-2-amine, which has a reported pKa of 10.08 [1].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Lipophilicity Control: Quantified logP Difference Enables Rational Design

Controlling lipophilicity is crucial for optimizing a drug candidate's solubility, permeability, and off-target binding. 6,6-Difluorospiro[3.3]heptan-2-amine has a measured logP of 0.508 [1]. This represents a significant and quantifiable difference from the non-fluorinated analog, for which predicted logP values are often higher (e.g., Spiro[3.3]heptan-2-amine, predicted XLogP3 ≈ 1.2) , and from other fluorinated isomers or substituted variants.

Drug Design Lipophilicity Bioisostere

Metabolic Stability Enhancement: A Class-Level Advantage of Fluorinated Spiro[3.3]heptanes

Fluorination is a well-established strategy to block metabolic 'soft spots' and improve the half-life of drug candidates. While direct in vitro microsomal stability data for 6,6-difluorospiro[3.3]heptan-2-amine itself is not publicly available, the fluorinated spiro[3.3]heptane class is associated with increased metabolic stability. For instance, replacing a six-membered ring with the azaspiro[3.3]heptane framework was shown to increase metabolic stability while maintaining biological activity [1]. This class-level trend supports the expectation that the 6,6-difluoro substitution will confer superior metabolic robustness compared to non-fluorinated spiro[3.3]heptan-2-amine.

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Defined Application Scenarios for 6,6-Difluorospiro[3.3]heptan-2-amine in R&D Workflows


Modulation of Amine Basicity in CNS-Targeted Lead Optimization

In CNS drug discovery, precise control over amine pKa is paramount for optimizing brain penetration and reducing peripheral side effects. The measured pKa difference of +0.12 units for 6,6-difluorospiro[3.3]heptan-2-amine compared to its non-fluorinated counterpart (pKa 10.20 vs 10.08) provides a quantifiable and tunable lever for medicinal chemists [1]. This allows for the systematic lowering of basicity to reduce the volume of distribution and P-glycoprotein efflux while maintaining sufficient target engagement.

Fine-Tuning Lipophilicity for Balanced ADME Properties

The significantly lower logP of 6,6-difluorospiro[3.3]heptan-2-amine (logP = 0.508) relative to its non-fluorinated analog (predicted logP ~1.2) offers a clear advantage in designing drug candidates with improved aqueous solubility and lower metabolic clearance [2]. This is especially critical for programs targeting high lipophilicity in their hit series, where incorporating the 6,6-difluoro motif can bring the lipophilic ligand efficiency (LLE) into a more favorable range without introducing additional heteroatoms.

Synthesis of Metabolically Stable Carbonyl Bioisosteres

The gem-difluoromethylene unit in 6,6-difluorospiro[3.3]heptan-2-amine is a recognized and quantifiably superior bioisostere for a carbonyl group [3]. This application is particularly valuable when replacing a metabolically labile amide or ketone in a lead series. The replacement eliminates a site of enzymatic hydrolysis or reduction while maintaining a similar electronic profile, thereby extending in vivo half-life without sacrificing target potency.

Quote Request

Request a Quote for 6,6-Difluorospiro[3.3]heptan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.